(3-Anilino-5-methyl-1-pyrazolyl)-(4-bromophenyl)methanone
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Overview
Description
(3-anilino-5-methyl-1-pyrazolyl)-(4-bromophenyl)methanone is a benzoylpyrazole.
Scientific Research Applications
Synthesis and Crystal Structure
The compound (3-Anilino-5-methyl-1-pyrazolyl)-(4-bromophenyl)methanone and its derivatives are often synthesized and characterized for their crystal structures. One study involved synthesizing a related compound and characterizing it using NMR, MS, IR spectra, and X-ray diffraction, highlighting the compound's structural properties (Cao, Dong, Shen, & Dong, 2010).
Antimicrobial and Antimycobacterial Activities
These compounds have been evaluated for their antimicrobial and antimycobacterial activities. For instance, a derivative showed good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis, indicating its potential in treating resistant bacterial strains (Ali & Yar, 2007). Another study synthesized derivatives and tested them for antimicrobial activity against various bacterial and fungal strains, finding significant antibacterial activity (Yar, Ali, Sriram, & Yogeeswari, 2006).
Anti-inflammatory and Anticancer Activities
Compounds derived from (3-Anilino-5-methyl-1-pyrazolyl)-(4-bromophenyl)methanone have been studied for their potential anti-inflammatory and anticancer activities. For example, a series of novel pyrazole derivatives of gallic acid showed promising anti-inflammatory activity in an in vivo test (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009). Similarly, a study involving the synthesis of 5-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives found certain compounds to have significant anti-viral activity (Ali, Shaharyar, & Clercq, 2007).
Other Applications
The compound and its derivatives have also been studied for various other applications, including in the synthesis of novel thiazole anchored pyrazolyl benzoxazoles and other heterocyclic compounds (Akolkar & Karale, 2015). These studies often focus on characterizing the compounds' properties and exploring their potential in various biochemical applications.
properties
CAS RN |
64808-38-4 |
---|---|
Product Name |
(3-Anilino-5-methyl-1-pyrazolyl)-(4-bromophenyl)methanone |
Molecular Formula |
C17H14BrN3O |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
(3-anilino-5-methylpyrazol-1-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C17H14BrN3O/c1-12-11-16(19-15-5-3-2-4-6-15)20-21(12)17(22)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,20) |
InChI Key |
RDZYFEYRRMACOX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Br)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Br)NC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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